2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether
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Overview
Description
2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with fluorine atoms attached to the 2-position of one phenyl ring and the 3-position of the propyl ether chain. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . The coupling reaction is carried out at room temperature, yielding the desired biphenyl compound in moderate to good yields .
Chemical Reactions Analysis
2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Scientific Research Applications
2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether can be compared with other similar compounds, such as:
2-Fluoro-1,1’-biphenyl: This compound lacks the propyl ether chain and has different chemical properties and applications.
4-Fluoro-1,1’-biphenyl: This compound has the fluorine atom attached to the 4-position of the biphenyl core, leading to different reactivity and uses.
2-Fluoro-4-bromobiphenyl: This compound contains both fluorine and bromine atoms, making it a versatile intermediate for further functionalization.
The unique structure of 2-Fluoro[1,1’-biphenyl]-4-yl 3-fluoropropyl ether, with its specific substitution pattern, distinguishes it from these similar compounds and provides it with unique properties and applications.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoropropoxy)-1-phenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2O/c16-9-4-10-18-13-7-8-14(15(17)11-13)12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBQHDCAGIVXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OCCCF)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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